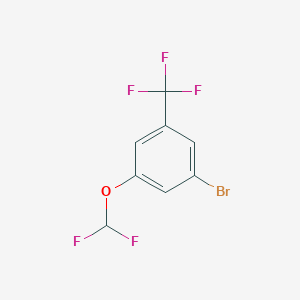

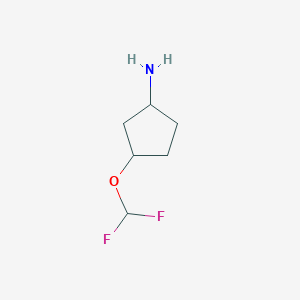

3-(Difluoromethoxy)cyclopentan-1-amine

Overview

Description

3-(Difluoromethoxy)cyclopentan-1-amine is a relatively new compound in the scientific community. It has a unique chemical structure and versatile properties that have sparked significant interest in its potential applications. It is a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The molecular formula of 3-(Difluoromethoxy)cyclopentan-1-amine is C6H11F2NO. Its molecular weight is 151.15 g/mol. The InChI code for this compound is 1S/C6H11F2NO/c7-6(8)10-5-2-1-4(9)3-5/h4-6H,1-3,9H2 .Physical And Chemical Properties Analysis

3-(Difluoromethoxy)cyclopentan-1-amine is a liquid at room temperature . It has a molecular weight of 151.15 g/mol.Scientific Research Applications

Synthesis and Characterization of High-Temperature Resistant Materials

A study by Ankushrao et al. (2017) involved the synthesis and characterization of processable heat-resistant co-poly(ester-amide)s containing a cyclopentylidene moiety. The research aimed at developing high-temperature resistant materials for potential applications in advanced manufacturing processes. The novel polymers exhibited excellent solubility in various polar aprotic solvents and showed outstanding thermal stability, indicating their utility in environments requiring resistance to high temperatures (Ankushrao et al., 2017).

Development of Catalysts for Primary Amine Production

Tong et al. (2019) designed a PtCo/CeO2 catalyst for the hydrogen-borrowing amination of alcohols, with a particular focus on converting cyclopentanol to cyclopentanylamine. The CoOx decoration over Pt/CeO2 enhanced both the selectivity to primary amine and the catalytic activity. This work provides insights into the design of Pt-based catalysts for primary amine production via hydrogen-borrowing amination, which is crucial for synthesizing fine chemicals used in various industries (Tong et al., 2019).

Asymmetric Synthesis Techniques

Research by Zhang et al. (2016) presented a formal [3+2] cycloaddition based on synergistic catalysis for the asymmetric synthesis of cyclopentanes bearing four stereogenic centers. This technique is significant for the development of novel pharmaceuticals and complex organic molecules, showcasing the versatility of cyclopentane derivatives in synthetic chemistry (Zhang et al., 2016).

Renewable High-Density Fuel Production

Wang et al. (2017) explored the synthesis of a renewable high-density fuel from cyclopentanone derived from hemicellulose. The study highlights an efficient route to produce 1-(3-cyclopentyl)cyclopentyl-2-cyclopentylcyclopentane, demonstrating the potential of biomass-derived cyclopentanone compounds in sustainable energy solutions (Wang et al., 2017).

Safety And Hazards

properties

IUPAC Name |

3-(difluoromethoxy)cyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-4(9)3-5/h4-6H,1-3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKXSHHPXOUPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethoxy)cyclopentan-1-amine | |

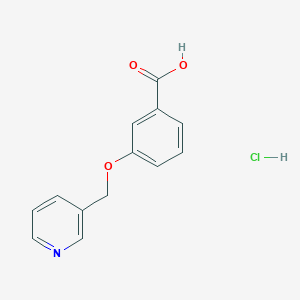

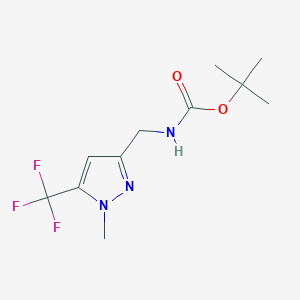

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B1446550.png)

![8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1446564.png)

![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1446565.png)

![3-[Amino(carboxy)methyl]benzoic acid hydrochloride](/img/structure/B1446566.png)

![(2-{2-[2-(2-Aminoethyl)-4,5-dimethoxybenzyl]-4,5-dimethoxyphenyl}ethyl)amine dihydrochloride](/img/structure/B1446567.png)